Home > Products > Screening Compounds P108456 > Nexturastat A-CRBN-12d
Nexturastat A-CRBN-12d -

Nexturastat A-CRBN-12d

Catalog Number: EVT-1535199
CAS Number:
Molecular Formula: C39H43N9O8
Molecular Weight: 765.828
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nexturastat A-CRBN-12d is a novel potent HDAC6 degrader with promising antiproliferation activity in multiple myeloma (MM) cells.
Overview

Nexturastat A-CRBN-12d is a compound that has gained attention in the field of cancer research, particularly for its role as a selective inhibitor of histone deacetylase 6 (HDAC6). This compound is part of a class of drugs known as proteolysis-targeting chimeras (PROTACs), which are designed to promote the degradation of specific proteins within cells. Nexturastat A itself serves as a ligand for HDAC6, while the CRBN-12d component recruits the cereblon E3 ubiquitin ligase, facilitating targeted protein degradation.

Nexturastat A was originally developed for its antitumor properties and has shown effectiveness in various cancer models, including melanoma and multiple myeloma. The compound's ability to selectively degrade HDAC6, an enzyme implicated in various cellular processes and cancer progression, makes it a promising candidate for therapeutic applications in oncology .

Synthesis Analysis

The synthesis of Nexturastat A-CRBN-12d involves several key steps:

  1. Starting Materials: The synthesis begins with the selective HDAC6 inhibitor Nexturastat A, which is linked to a cereblon ligand (Pomalidomide) through various linkers.
  2. Linker Chemistry: Different poly(ethylene glycol)-triazole linkers are employed to connect the two components. The choice of linker affects the pharmacokinetic properties and efficacy of the resulting compound.
  3. Coupling Reactions: The amide coupling reaction is typically used to attach the cereblon ligand to the terminal aromatic ring of Nexturastat A. This step is crucial for maintaining the structural integrity and function of the compound .
Molecular Structure Analysis

Nexturastat A-CRBN-12d features a complex molecular structure characterized by:

  • Core Structure: The core structure includes a hydroxamic acid moiety, which is essential for HDAC inhibition.
  • Linker Region: The linker region varies in length and composition, influencing the binding affinity to both HDAC6 and cereblon.
  • Functional Groups: Various functional groups are present that contribute to its solubility and interaction with biological targets.

The detailed molecular data indicate that Nexturastat A binds to HDAC6 with high specificity, while the CRBN component facilitates recruitment to the ubiquitin-proteasome system for protein degradation .

Chemical Reactions Analysis

The primary chemical reactions involving Nexturastat A-CRBN-12d include:

  1. Deacetylation Reaction: This occurs when Nexturastat A binds to HDAC6, leading to the removal of acetyl groups from lysine residues on target proteins.
  2. Ubiquitination Reaction: Following binding, the CRBN component mediates ubiquitination of HDAC6, marking it for proteasomal degradation.
  3. Proteolytic Cleavage: Once tagged, HDAC6 is directed to the proteasome where it undergoes degradation into smaller peptides .

These reactions are critical for modulating protein levels within cells and have significant implications for cancer therapy.

Mechanism of Action

Nexturastat A-CRBN-12d operates through a multi-step mechanism:

  1. Binding: The compound first binds selectively to HDAC6 due to its structural compatibility with the enzyme's active site.
  2. Recruitment: Concurrently, it recruits cereblon E3 ligase via its CRBN component.
  3. Ubiquitination: This recruitment leads to the ubiquitination of HDAC6, signaling it for degradation by the proteasome.
  4. Degradation: The proteasome then degrades HDAC6, effectively reducing its levels in the cell .

This mechanism not only reduces HDAC6 activity but also alters downstream signaling pathways involved in tumor growth and survival.

Physical and Chemical Properties Analysis

Nexturastat A-CRBN-12d exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Daltons.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited aqueous solubility may affect bioavailability.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining how the compound behaves in biological systems and its potential efficacy as a therapeutic agent .

Applications

The primary applications of Nexturastat A-CRBN-12d include:

  1. Cancer Therapy: Its ability to selectively degrade HDAC6 positions it as a potential treatment for various malignancies, particularly those resistant to conventional therapies.
  2. Research Tool: It serves as a valuable tool in studying protein degradation pathways and understanding the role of histone deacetylases in cellular processes.
  3. Drug Development: Its design principles can inform the development of new PROTACs targeting other proteins involved in cancer progression or other diseases .
Introduction to Nexturastat A-CRBN-12d in Targeted Protein Degradation

PROTACs as a Paradigm Shift in Epigenetic Drug Discovery

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, fundamentally departing from traditional occupancy-based inhibition by catalytically inducing target protein degradation via the ubiquitin-proteasome system (UPS). This bifunctional modality connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety via a chemical linker, enabling the UPS to ubiquitinate and degrade "undruggable" proteins lacking enzymatic activity or well-defined binding pockets [1] [7]. In epigenetic therapeutics, PROTACs address critical limitations of small-molecule inhibitors, including incomplete target suppression, off-target effects, and acquired resistance due to target overexpression or mutations [5] [9]. By eliminating both enzymatic and scaffolding functions of epigenetic regulators, PROTACs achieve sustained pharmacological effects at substoichiometric concentrations, making them particularly suited for recalcitrant diseases like cancer and neurodegenerative disorders [2] [7].

Table 1: Key Advantages of PROTACs over Conventional Small-Molecule Inhibitors

PropertySmall-Molecule InhibitorsPROTAC Degraders
MechanismOccupancy-driven inhibitionEvent-driven degradation
Target ScopeDruggable enzymes (~25%)Undruggable targets (e.g., scaffolds)
Resistance SusceptibilityHigh (mutations/overexpression)Low (catalytic, target elimination)
Duration of ActionTransient (requires high exposure)Sustained (substoichiometric doses)
SelectivityBinder-dependentTernary complex-dependent

HDAC6 as a Therapeutic Target in Oncogenesis and Neurodegenerative Disorders

Histone deacetylase 6 (HDAC6), a unique cytoplasmic deacetylase, regulates oncogenesis and neurodegeneration through both enzymatic and non-enzymatic mechanisms. Structurally, HDAC6 contains two catalytic domains (DD1, DD2) and a C-terminal zinc finger domain, enabling interactions with polyubiquitinated proteins [3] [4]. Functionally, it governs:

  • Cancer Pathogenesis: HDAC6 deacetylates α-tubulin (promoting metastasis), HSP90 (stabilizing oncogenic clients), and cortactin (enhancing invasion) [4]. In multiple myeloma, HDAC6 overexpression supports proteotoxic stress survival by aggresome formation, a key resistance mechanism against proteasome inhibitors [4] [7].
  • Neurodegeneration: HDAC6 facilitates tau aggregation in Alzheimer’s disease and impairs mitochondrial transport by deacetylating tubulin, contributing to neuronal death [3] [5].

Table 2: HDAC6 Dysregulation in Human Diseases

Disease CategoryDysregulated HDAC6 FunctionTherapeutic Implication
Multiple MyelomaAggresome-mediated proteasome inhibitor resistanceSynergy with proteasome inhibition
Breast/Prostate CancerEnhanced metastasis via cortactin deacetylationSuppression of invasive signaling
Alzheimer’s DiseaseTau hyperphosphorylation & aggregationRestoration of tau homeostasis
Huntington’s DiseaseImpaired misfolded protein clearanceEnhanced autophagy-lysosome activity

Traditional HDAC6 inhibitors (e.g., ricolinostat) block catalytic activity but spare non-enzymatic scaffolding functions, limiting therapeutic efficacy [3]. This gap necessitates strategies for complete HDAC6 elimination.

Rationale for Dual Targeting: HDAC6 Inhibition and CRBN-Mediated Degradation

Nexturastat A-CRBN-12d exemplifies a rationally designed PROTAC leveraging dual mechanisms:

  • Target Recruitment: Incorporates Nexturastat A, a selective HDAC6 inhibitor (IC₅₀ = 5 nM) with high affinity for HDAC6’s catalytic pocket. Structural analyses reveal its aliphatic chain extends toward the solvent-exposed surface, enabling linker conjugation without impeding target engagement [3] [4].
  • E3 Ligase Hijacking: Utilizes pomalidomide, a CRBN (cereblon) ligand that recruits the CRL4ᴱ³ ubiquitin ligase complex. CRBN is ubiquitously expressed in hematopoietic malignancies and exhibits favorable plasticity for ternary complex formation [4] [5].
  • Linker Optimization: Employs a polyethylene glycol (PEG)-triazole linker, balancing flexibility and length (≈12 atoms) to ensure efficient HDAC6-CRBN proximity. This design minimizes steric clashes, facilitating ubiquitin transfer [4].

Table 3: Mechanistic Advantages of Nexturastat A-CRBN-12d

ComponentRole in DegradationKey Biochemical Feature
Nexturastat AHigh-affinity HDAC6 binder (Kd < 10 nM)Selective DD1/DD2 engagement; solvent-exposed exit vector
PomalidomideCRBN recruiterInduces neosubstrate binding to CRL4ᴱ³ complex
PEG-Triazole LinkerSpatial coordinationOptimal length (12 Å); protease resistance

Biologically, this PROTAC induces catalytic degradation:

  • Rapid HDAC6 depletion (DC₅₀ = 3.8 nM in MM.1S myeloma cells within 2 hours) [4].
  • Synergistic cytotoxicity with proteasome inhibitors by disabling aggresome-based resistance pathways [4] [7].
  • Selective degradation over other HDAC isoforms (HDAC1, HDAC3 unaffected), attributable to Nexturastat A’s specificity and ternary complex stability [4].

Figure: Degradation Mechanism of Nexturastat A-CRBN-12d

1. PROTAC binds HDAC6 via Nexturastat A  2. CRBN recruitment via pomalidomide  3. Ternary complex formation (HDAC6:PROTAC:CRBN)  4. Ubiquitination of HDAC6 lysine residues  5. Proteasomal recognition and degradation  

This dual-targeting strategy overcomes limitations of inhibition-only approaches by ablating HDAC6’s multifaceted roles in disease pathogenesis [3] [7].

Properties

Product Name

Nexturastat A-CRBN-12d

IUPAC Name

4-(1-Butyl-3-(4-((5-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)pentyl)oxy)phenyl)ureido)-N-hydroxybenzamide

Molecular Formula

C39H43N9O8

Molecular Weight

765.828

InChI

InChI=1S/C39H43N9O8/c1-2-3-21-47(28-14-10-25(11-15-28)35(50)44-55)39(54)41-26-12-16-29(17-13-26)56-22-6-4-5-20-46-24-27(43-45-46)23-40-31-9-7-8-30-34(31)38(53)48(37(30)52)32-18-19-33(49)42-36(32)51/h7-17,24,32,40,55H,2-6,18-23H2,1H3,(H,41,54)(H,44,50)(H,42,49,51)

InChI Key

RDTHJSBFWHNNFX-UHFFFAOYSA-N

SMILES

O=C(NO)C1=CC=C(N(CCCC)C(NC2=CC=C(OCCCCCN3N=NC(CNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=C3)C=C2)=O)C=C1

Solubility

Soluble in DMSO

Synonyms

Nexturastat A-CRBN-12d

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.